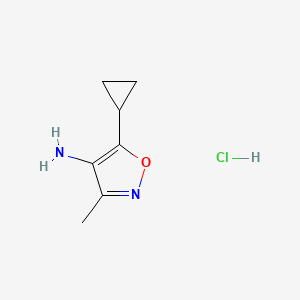

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride

Description

Properties

IUPAC Name |

5-cyclopropyl-3-methyl-1,2-oxazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-4-6(8)7(10-9-4)5-2-3-5;/h5H,2-3,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPSICGXJAHZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1N)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition Route via Nitrile Oxides and Alkynes

One of the most efficient and regioselective methods for synthesizing substituted isoxazoles involves the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes. This approach can be adapted to introduce the cyclopropyl and methyl substituents at the 5- and 3-positions, respectively.

Step 1: Generation of Nitrile Oxide

- Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides using oxidizing agents such as hydroxy(tosyloxy)iodobenzene (HTIB) or chloramine-T.

Step 2: Cycloaddition with Alkyne

- The nitrile oxide reacts with a suitably substituted alkyne bearing the cyclopropyl group to form the isoxazole ring.

Step 3: Amination

- Introduction of the amine group at the 4-position can be achieved by selective reduction or nucleophilic substitution depending on the precursor functionalities.

Step 4: Hydrochloride Salt Formation

- The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound's stability and crystallinity.

This method benefits from high regioselectivity, mild reaction conditions, and adaptability to continuous flow synthesis, which improves scalability and reproducibility.

Condensation of β-Diketones with Hydroxylamine Hydrochloride

Another classical approach involves the condensation of appropriately substituted β-diketones with hydroxylamine hydrochloride.

Step 1: Synthesis of β-Diketone

- A β-diketone bearing cyclopropyl and methyl substituents is prepared via standard ketone synthesis methods (e.g., Claisen condensation or alkylation).

Step 2: Cyclization

- Reaction of the β-diketone with hydroxylamine hydrochloride in an aqueous or ionic liquid medium leads to cyclization forming the isoxazole ring with an amino group at the 4-position.

Step 3: Isolation of Hydrochloride Salt

- The product is isolated as the hydrochloride salt by adjusting the pH or by direct crystallization from acidic media.

This method is environmentally benign when using ionic liquids or deep eutectic solvents and offers good yields and purity.

Alternative Synthetic Routes

Copper(I)-Catalyzed One-Pot Synthesis

- Copper(I) catalysts facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal alkynes, allowing rapid access to the desired substitution pattern.

-

- Nitroacetic esters can be condensed with dipolarophiles under basic conditions in aqueous media to yield isoxazoles with various substitutions.

-

- Use of organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) promotes metal-free 1,3-dipolar cycloaddition, minimizing metal contamination in the product.

These methods can be optimized for the synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine by selecting appropriate starting materials and reaction conditions.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the development of pharmaceuticals and agrochemicals. The compound's reactivity can be modified through substitution reactions, enabling the creation of derivatives with tailored properties.

Biology

Research has highlighted the compound's potential biological activities , particularly its antimicrobial and anticancer properties:

- Anticancer Activity: Studies have demonstrated that related oxazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves apoptosis induction through the activation of p53 signaling pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Cyclopropyl derivatives | MCF-7 | Low micromolar | Apoptosis induction |

| 5-Cyclopropyl derivatives | U-937 | Low micromolar | p53 activation |

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases. Preliminary studies suggest it may act on specific molecular targets involved in disease progression, offering a pathway for drug development.

Anticancer Studies

In a comparative study evaluating oxazole derivatives:

- Findings: Compounds similar to 5-Cyclopropyl-3-methyl showed IC50 values indicating potent activity against cancer cell lines.

Apoptosis Induction

Flow cytometry assays revealed:

- Results: Treatment with certain oxazole derivatives led to increased pro-apoptotic proteins and decreased anti-apoptotic proteins, confirming their role in apoptosis.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 5-cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride is compared to five analogs with variations in substituents or core heterocycles. Key differences in structure, activity, and applications are summarized below.

Table 1: Structural and Functional Comparison of 1,2-Oxazole and Oxadiazole Derivatives

Key Insights from Structural Comparisons

Core Heterocycle Differences :

- 1,2-Oxazole vs. 1,2,4-Oxadiazole : The 1,2-oxazole core (one oxygen, one nitrogen) offers distinct electronic properties compared to the 1,2,4-oxadiazole (two nitrogens, one oxygen). Oxadiazoles generally exhibit higher metabolic stability but lower polarity, affecting bioavailability .

Substituent Effects :

- Cyclopropyl vs. Cyclobutyl : Cyclopropyl’s higher ring strain increases reactivity and may enhance binding to rigid enzyme pockets, while cyclobutyl’s larger size improves hydrophobic interactions .

- Methyl vs. Methoxy : Methoxy groups enhance electron-donating effects and solubility but may reduce membrane permeability compared to methyl .

- Amine vs. Aldehyde : The amine hydrochloride’s protonated form improves solubility, whereas the aldehyde group enables Schiff base formation for covalent drug targeting .

Biological Activity Trends :

Biological Activity

5-Cyclopropyl-3-methyl-1,2-oxazol-4-amine hydrochloride (5-CMO-HCl) is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

5-CMO-HCl features an oxazole ring structure, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. Its chemical formula is . The presence of the cyclopropyl and amine functional groups enhances its reactivity and potential for biological activity.

The biological activity of 5-CMO-HCl is primarily attributed to its interaction with various molecular targets. It may modulate the activity of specific enzymes or receptors involved in critical biological pathways:

- Enzyme Inhibition : Preliminary studies suggest that 5-CMO-HCl can inhibit enzymes related to cell proliferation, potentially exhibiting anticancer properties.

- Receptor Interaction : Research indicates that it may interact with receptors involved in pain pathways and inflammation processes, suggesting its potential as an anti-inflammatory and analgesic agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to 5-CMO-HCl. For example, derivatives with similar oxazole structures have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 0.65 | Induces apoptosis |

| Compound B | HeLa (Cervical Cancer) | 2.41 | Inhibits HDAC-1 |

| 5-CMO-HCl | Various (Preliminary Data) | TBD | Enzyme inhibition |

These findings suggest that modifications to the oxazole structure can enhance biological activity .

Antimicrobial Activity

The oxazole core is present in various bioactive molecules known for antimicrobial properties. Preliminary data indicate that 5-CMO-HCl may exhibit similar activities against bacteria and fungi, warranting further investigation into its potential as an antimicrobial agent.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that derivatives of oxazole compounds exhibited cytotoxicity against a panel of cancer cell lines, with IC50 values in the micromolar range. These compounds were shown to induce apoptosis in MCF-7 cells through increased p53 expression levels .

- Mechanistic Insights : Molecular docking studies revealed that certain oxazole derivatives interact strongly with specific receptors, akin to established drugs like Tamoxifen. This suggests that 5-CMO-HCl could be further developed as a therapeutic agent targeting similar pathways .

- Synthesis and Modification : The synthesis of 5-CMO-HCl involves straightforward chemical reactions that allow for modifications to enhance its biological activity. This flexibility makes it a valuable intermediate in drug development .

Q & A

Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.